![molecular formula C21H21N3O B2951593 N-benzyl-4-(dimethylamino)-N-(pyridin-2-yl)benzamide CAS No. 330216-04-1](/img/structure/B2951593.png)
N-benzyl-4-(dimethylamino)-N-(pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-(dimethylamino)-N-(pyridin-2-yl)benzamide, commonly known as BML-210, is a chemical compound that has been studied for its potential therapeutic applications in various fields of medical research. The compound belongs to the class of benzamide derivatives and has been found to exhibit promising pharmacological properties.
Mechanism of Action
The mechanism of action of BML-210 involves the inhibition of various enzymes and proteins involved in the inflammatory and cancerous processes. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators. BML-210 has also been shown to inhibit the activity of histone deacetylases (HDACs), a class of enzymes involved in the epigenetic regulation of gene expression.
Biochemical and Physiological Effects
BML-210 has been found to exhibit potent anti-inflammatory effects by inhibiting the production of various inflammatory mediators such as prostaglandins and cytokines. The compound has also been shown to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. BML-210 has been found to exhibit neuroprotective effects by inhibiting the activity of HDACs, which are involved in the pathogenesis of various neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using BML-210 in lab experiments include its potent pharmacological properties, high selectivity, and low toxicity. The compound has been extensively studied in vitro and in vivo, and its mechanism of action has been well characterized. However, the limitations of using BML-210 in lab experiments include the complexity of its synthesis, which may limit its availability and scalability.
Future Directions
For research on BML-210 include the development of more efficient and scalable synthesis methods, the evaluation of its pharmacokinetic and pharmacodynamic properties, and the assessment of its efficacy in clinical trials. Additionally, the potential of BML-210 as a drug candidate for the treatment of neurodegenerative diseases, cancer, and inflammatory disorders should be further explored.
Synthesis Methods
The synthesis of BML-210 involves a series of chemical reactions starting from the precursor compound 2-chloro-N-(pyridin-2-yl)benzamide. The reaction involves the addition of benzylamine and dimethylamine to the precursor compound, followed by the removal of the chlorine atom. The final product is obtained after purification and characterization using various analytical techniques.
Scientific Research Applications
BML-210 has been extensively studied for its potential therapeutic applications in various fields of medical research. It has been found to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective properties. The compound has been shown to inhibit the activity of various enzymes and proteins involved in the pathogenesis of several diseases.
properties
IUPAC Name |
N-benzyl-4-(dimethylamino)-N-pyridin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-23(2)19-13-11-18(12-14-19)21(25)24(20-10-6-7-15-22-20)16-17-8-4-3-5-9-17/h3-15H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUAOMATVIPFFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(dimethylamino)-N-(pyridin-2-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.